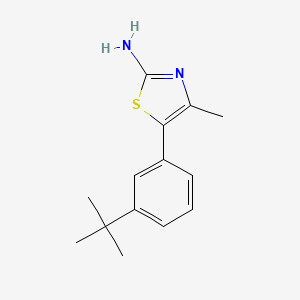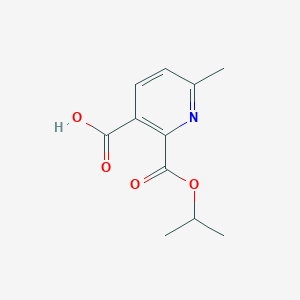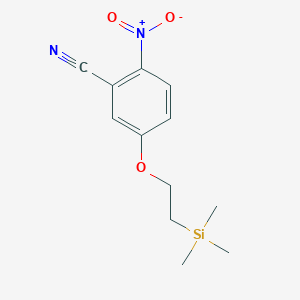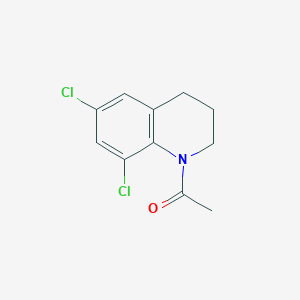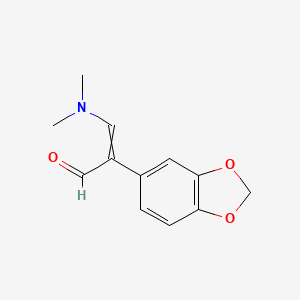![molecular formula C14H16N2OS B13877074 4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both aromatic and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine typically involves multiple steps. One common method starts with the nitration of 4-methylsulfanylphenol to produce 4-nitro-4-methylsulfanylphenol. This intermediate is then subjected to a reduction reaction using iron powder in the presence of acetic acid to yield 4-amino-4-methylsulfanylphenol. The final step involves the reaction of this intermediate with 4-methoxybenzene-1,2-diamine under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces amines.
科学的研究の応用
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
4-Methoxybenzene-1,2-diamine: Similar structure but lacks the methylsulfanyl group.
4-Methylsulfanylphenol: Contains the methylsulfanyl group but lacks the diamine functionality.
Uniqueness
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine is unique due to the presence of both the methylsulfanyl and diamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C14H16N2OS |
|---|---|
分子量 |
260.36 g/mol |
IUPAC名 |
4-[(4-methylsulfanylphenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2OS/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8H,9,15-16H2,1H3 |
InChIキー |
UCOYRIJVVYRZTL-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)
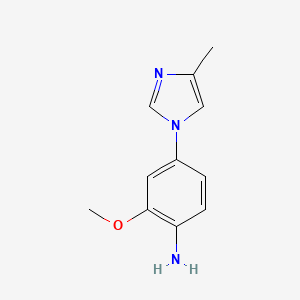

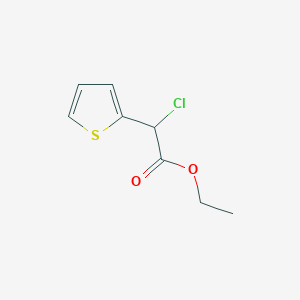


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
